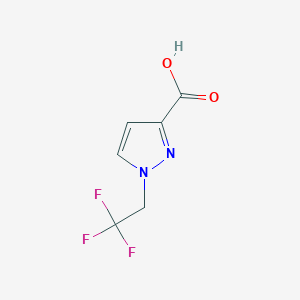

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 942853-22-7) is a fluorinated pyrazole derivative with a carboxylic acid substituent at the 3-position of the pyrazole ring and a trifluoroethyl group at the 1-position. Its molecular formula is C₆H₅F₃N₂O₂, and it has a molecular weight of 194.11 g/mol. The trifluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(10-11)5(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXAMYQOVDVCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942853-22-7 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the pyrazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Fluorine Substitution : The trifluoroethyl group (-CF₂CF₃) increases electron-withdrawing effects compared to difluoroethyl (-CH₂CF₂H) or methyl groups, altering acidity (pKa) and hydrogen-bonding capacity of the carboxylic acid.

- Positional Isomerism : Moving the carboxylic acid from the 3- to 5-position (e.g., CAS 1006340-71-1) changes molecular dipole moments and solubility profiles.

Commercial Suppliers and Pricing

| Supplier | Purity | Price Range (USD/g) | Package Sizes |

|---|---|---|---|

| Combi-Blocks | 98% | $150–$200 | 250 mg, 1 g |

| BLD Pharm | 98% | $170–$220 | 100 mg, 1 g |

| CHEMLYTE SOLUTIONS | 98% | $160–$210 | 250 mg, 5 g |

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 942853-22-7) is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound exhibits a molecular formula of CHFNO and a molecular weight of 194.11 g/mol. Its unique trifluoroethyl group contributes to its biological properties through enhanced lipophilicity and metabolic stability.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. For example, compounds with similar structural features have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory response.

Table 1: COX Inhibition Activity of Pyrazole Derivatives

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| Pyrazole A | 0.02 | 8.22 |

| Pyrazole B | 0.04 | 9.31 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC values for this compound are yet to be determined.

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well. A review of pyrazole derivatives indicated that certain substitutions can enhance activity against various pathogens. The trifluoroethyl group may play a role in improving the binding affinity to microbial targets.

Case Study: Antimicrobial Efficacy

A study evaluating a series of pyrazole derivatives found that compounds with trifluoromethyl substitutions exhibited improved antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, the trend suggests potential efficacy in this area.

Toxicological Profile

The safety profile of this compound is critical for its application in pharmaceuticals and agrochemicals. Preliminary toxicity studies indicate that related pyrazole compounds have favorable safety margins with low acute toxicity levels (LD > 2000 mg/kg in mice). Further studies are necessary to establish the safety parameters for this specific compound.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, similar to other pyrazole derivatives.

Proposed Pathways

- COX Inhibition : Reducing prostaglandin synthesis.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, and how are coupling reactions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by trifluoroethyl group introduction. For example, coupling reactions using palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos under inert atmospheres have been effective. Key steps include:

- Step 1: Nucleophilic substitution or cyclocondensation to form the pyrazole core.

- Step 2: Trifluoroethylation via alkylation or cross-coupling reactions.

- Step 3: Carboxylic acid group introduction or deprotection.

Optimization focuses on reaction temperature (40–100°C), solvent choice (e.g., tert-butyl alcohol), and catalyst loading to improve yields . Post-reaction purification via recrystallization or column chromatography is critical to isolate high-purity products .

Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., trifluoroethyl protons at δ ~4.5–5.0 ppm and pyrazole ring protons) .

- Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight (e.g., [M+1]⁺ peak) and purity (>95% by HPLC) .

- X-ray Crystallography: Resolves crystal packing and bond geometries, particularly for confirming regiochemistry in substituted pyrazoles .

Advanced: How can researchers address contradictory spectral data or unexpected byproducts during synthesis?

Answer:

Contradictions often arise from regioisomeric impurities or incomplete reactions. Strategies include:

- Reaction Monitoring: Use TLC or in-situ NMR to track intermediate formation.

- Byproduct Analysis: Employ high-resolution MS or 2D NMR (e.g., HSQC, COSY) to identify side products.

- Condition Screening: Adjust stoichiometry, solvent polarity, or catalyst systems (e.g., switching from Pd(OAc)₂ to PdCl₂) to suppress competing pathways . Computational tools (DFT) may predict regioselectivity in pyrazole functionalization .

Advanced: What computational or experimental methods are suitable for studying the compound’s reactivity in medicinal chemistry applications?

Answer:

- Density Functional Theory (DFT): Models electronic effects of the trifluoroethyl group on pyrazole ring acidity and nucleophilic substitution sites.

- In Vitro Assays: Evaluate bioactivity by derivatizing the carboxylic acid group into amides or esters, followed by enzyme inhibition studies .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity for target proteins, leveraging the compound’s hydrogen-bonding capability .

Advanced: How can X-ray crystallography be utilized to resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond Angles/Lengths: Critical for distinguishing between 1H- and 2H-pyrazole tautomers.

- Packing Interactions: Hydrogen-bonding networks involving the carboxylic acid group influence supramolecular assembly.

Sample preparation requires slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain diffraction-quality crystals .

Basic: What storage conditions and handling precautions are necessary for this compound?

Answer:

- Storage: Seal in moisture-free containers at 2–8°C to prevent hydrolysis of the trifluoroethyl group .

- Handling: Use PPE (gloves, goggles) due to potential irritancy (H301 hazard). Work under fume hoods to avoid inhalation .

Advanced: What strategies improve regioselectivity in pyrazole functionalization during synthesis?

Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer trifluoroethylation to the desired position.

- Microwave-Assisted Synthesis: Enhances reaction kinetics, reducing side reactions .

- Metal-Ligand Systems: Employ Cu(I)-phenanthroline complexes for C–H activation at specific pyrazole positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.